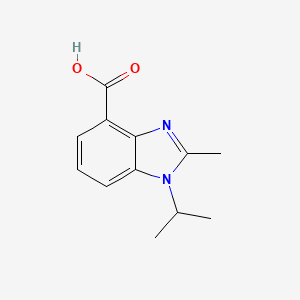

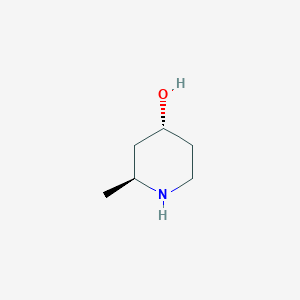

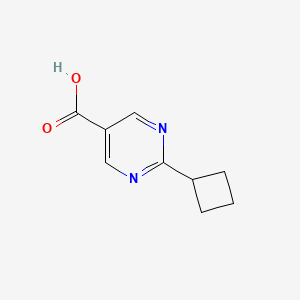

![molecular formula C7H6BrN3 B7901856 5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a chemical compound . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Synthesis Analysis

The [1,2,3]triazolo[1,5-a]pyridines can be synthesized by the Bower procedure to get triazolopyridines from an oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Additionally, Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo .Molecular Structure Analysis

The molecular structure of the complex was studied theoretically using DFT of the computational chemistry methods . The structure of the 1,2,4-triazolo [1,5-a]pyrimidine scaffold, due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo . Furthermore, molecular electrostatic potential mapping and the global reactivity parameters were obtained and the interactions between the molecule with DNA bases such as adenine, cytosine, guanine, and thymine was investigated using the ECT (electrophilicity-based charge transfer) method and ΔN (charge transfer) .Applications De Recherche Scientifique

"5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine" can decompose under certain conditions to form a pyridylcarbene intermediate, which is useful in the synthesis of various brominated pyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).

Treatment of triazolo[1,5-a]pyridine with electrophiles such as chlorine, bromine, or mercuric acetate leads to the formation of various substituted methyl-pyridines, showcasing its reactivity (Jones et al., 1981).

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been found to possess excellent herbicidal activity, indicating potential applications in agriculture (Moran, 2003).

The s-Triazolo [1, 5-α] pyridine ring, a similar compound, is stable and shows properties akin to aromatic compounds, demonstrating its potential in various chemical reactions (Okamoto, Hirobe, & Yabe, 1966).

Triazolopyridines have shown the potential for synthesis into various substituted pyridines, indicating a wide range of possible chemical applications (Jones, Mouat, & Tonkinson, 1985).

Nucleophilic substitution reactions of 5-bromo[1,2,3]triazolo[5,1-a]isoquinoline and 7-bromo[1,2,3]-triazolo[1,5-a]pyridine have been successfully performed, leading to a range of substituted derivatives, useful in synthetic chemistry (Abarca et al., 1988).

[1,2,4]Triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess antioxidant properties, with potential in pharmacological applications (Smolsky et al., 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-3-methyltriazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRRYEGAXRHLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CN2N=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

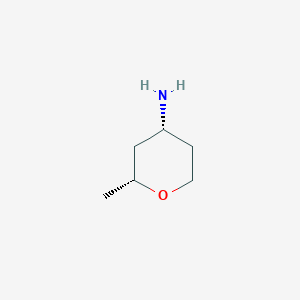

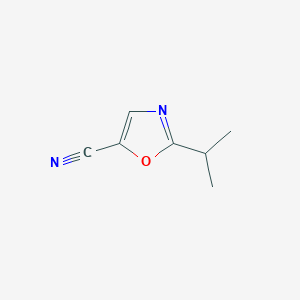

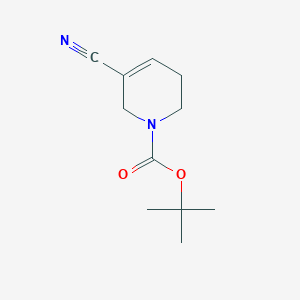

![1-Benzyl-[1,4]diazepan-6-ol](/img/structure/B7901836.png)

![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane](/img/structure/B7901853.png)